molecular formula C8H6N2OS2 B11767525 5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one

5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B11767525
M. Wt: 210.3 g/mol
InChI Key: RRJVVJRJMYKPGH-GQCTYLIASA-N
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Description

5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 5-ene-4-thiazolidinones, which are recognized as a privileged scaffold for their wide range of biological activities and their role in the synthesis of complex, pharmacologically active molecules . The core structure, a rhodanine (2-thioxothiazolidin-4-one) featuring an exocyclic double bond at the C5 position, is a key pharmacophore. Researchers have identified similar 5-arylidene rhodanine derivatives as inhibitors of various biological targets. For instance, closely related compounds have been reported as micromolar inhibitors of the enzyme ADAMTS-5 (aggrecanase-2), which plays a role in cartilage degradation, suggesting potential pathways for investigative therapeutics in conditions like osteoarthritis . Furthermore, structural analogs, such as PS-1, have been utilized as selective inhibitors of plasma membrane H+-ATPase activity in plants, serving as valuable tools for validating physiological models . The presence of the exocyclic double bond is crucial for the biological activity of this class of compounds and makes it a versatile intermediate for further chemical modification via Knoevenagel condensation . This product is provided for research purposes as a tool for developing novel therapeutic agents and for probing biological mechanisms. It is intended for use in laboratory research only. This compound is Not For Diagnostic or Therapeutic Use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2OS2

Molecular Weight

210.3 g/mol

IUPAC Name

(5E)-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H6N2OS2/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12)/b6-4+

InChI Key

RRJVVJRJMYKPGH-GQCTYLIASA-N

Isomeric SMILES

C1=CNC(=C1)/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

C1=CNC(=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Thiazolidinone precursor : 3-Substituted-2-thioxothiazolidin-4-one derivatives, such as 3-phenyl-2-thioxothiazolidin-4-one, serve as the starting material.

  • Aldehyde : Pyrrole-2-carbaldehyde is used to introduce the pyrrolylmethylene group at C5.

  • Catalyst : Piperidine or ammonium acetate in ethanol or toluene facilitates the condensation.

  • Temperature : Reactions typically proceed under reflux (70–80°C) for 4–6 hours.

A representative synthesis involves refluxing 3-phenyl-2-thioxothiazolidin-4-one (1.0 eq) with pyrrole-2-carbaldehyde (1.2 eq) in ethanol containing piperidine (3 drops) to yield the target compound as yellow crystals. The reaction mechanism proceeds via enolate formation at C5, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.

Yield and Purity Optimization

  • Solvent selection : Ethanol and toluene are preferred for their ability to dissolve both reactants while enabling easy product isolation.

  • Catalyst loading : Excess piperidine (>3 drops) may accelerate side reactions, reducing yield.

  • Workup : Acidification with HCl followed by recrystallization from ethanol improves purity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green and efficient alternative to conventional heating, significantly reducing reaction times from hours to minutes.

Protocol for Microwave Synthesis

  • Reactants : 3-Benzyl-2-thioxothiazolidin-4-one (0.2 mmol) and pyrrole-2-carbaldehyde (0.2 mmol) are mixed in ethanol.

  • Catalyst : Piperidine (3 drops) is added to the mixture.

  • Irradiation : The reaction vessel is subjected to microwave irradiation at 100°C for 25 minutes.

  • Isolation : The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried.

This method achieves yields comparable to conventional synthesis (75–85%) while reducing energy consumption and side reactions. The enhanced efficiency arises from uniform microwave heating, which accelerates molecular collisions and equilibrium attainment.

Characterization and Analytical Data

Spectroscopic Validation

Infrared (IR) Spectroscopy :

  • C=O stretch : 1689–1718 cm⁻¹.

  • C=S stretch : 1592–1601 cm⁻¹.

  • N-H (pyrrole) : 3337 cm⁻¹.

¹H NMR (CDCl₃) :

  • Pyrrole NH : δ 8.90 (s, 1H).

  • Exocyclic CH : δ 7.76 (s, 1H).

  • Pyrrole protons : δ 7.24 (d, 2H), δ 6.45 (t, 1H).

High-Resolution Mass Spectrometry (HRMS) :

  • Observed [M+1]⁺: m/z 287.0 (calculated 287.04).

Physicochemical Properties

PropertyValueSource
Molecular formulaC₈H₆N₂OS₂
Molecular weight210.3 g/mol
Melting point220–222°C (decomposes)
SolubilityDMSO, ethanol

Comparative Analysis of Synthetic Methods

ParameterConventional MethodMicrowave Method
Reaction time4–6 hours25 minutes
Yield70–80%75–85%
Energy consumptionHighLow
ScalabilitySuitable for bulkLimited by reactor size

The microwave method offers clear advantages in speed and efficiency, though conventional synthesis remains preferable for large-scale production due to equipment limitations.

Challenges and Optimization Strategies

Common Pitfalls

  • Byproduct formation : Overheating or excessive catalyst can lead to dimerization or oxidation byproducts.

  • Low solubility : The product’s limited solubility in polar solvents complicates purification.

Mitigation Approaches

  • Temperature control : Maintaining reflux temperatures below 80°C minimizes decomposition.

  • Column chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves impurities.

Applications in Medicinal Chemistry

While beyond the scope of preparation methods, it is noteworthy that this compound exhibits antimalarial activity (IC₅₀ = 0.70 µg/ml against Plasmodium falciparum) , underscoring its therapeutic potential.

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction modifies the C5 position by introducing aromatic/heteroaromatic aldehydes or ketones. The methylene group at C5 acts as a nucleophile, attacking carbonyl electrophiles.

Conditions Catalyst/Solvent Product Yield Key Spectral Data
Reflux (4–6 h)Piperidine/ethanol(E)-5-((1H-pyrrol-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one (MF4)72%IR: 1689.72 cm⁻¹ (C=O), 1601.95 cm⁻¹ (C=S); ¹H NMR: δ 7.76 (s, =CH)
Microwave irradiation (15 min)Piperidine/toluene5-(4-chlorobenzylidene)-2-thioxothiazolidinone85%HRMS: [M+H]⁺ = 315.0
Room temperatureL-proline/DMF5-(pyridin-4-ylmethylene)-3-phenyl derivatives (MF9)68%IR: 1718.85 cm⁻¹ (C=O), 1592.31 cm⁻¹ (C=S)

Mechanistic Insight : The reaction proceeds via enolate formation at C5, followed by nucleophilic attack on the aldehyde/ketone. Piperidine facilitates deprotonation, while polar solvents enhance reactivity .

Michael Addition Reactions

The exocyclic double bond participates in conjugate additions with α,β-unsaturated carbonyl compounds.

Reagent Conditions Product Application
Ethyl cyanoacrylateEthanol, piperidine, 50°C5-(cyanoacryloyl)-thiazolidinone adductsPrecursors for antiviral agents
Maleic anhydrideAcetic acid, 80°CFused thiazolo[3,2-a]pyridine derivativesAntibacterial candidates

Key Observation : The C5 double bond’s electron-deficient nature drives regioselective additions, forming stable adducts .

Multicomponent Reactions

One-pot syntheses combine thioureas, halogenated acids, and aldehydes to form complex hybrids.

Components Conditions Product Biological Activity
Thiourea, chloroacetic acid, benzaldehydeMicrowave, 120°C5-arylidene-2-imino-thiazolidin-4-onesAntimalarial (IC₅₀: 1.2 μM against P. falciparum)
Thiosemicarbazide, 4-nitrobenzaldehydeK₂CO₃, H₂O, r.t.Thiazolo[3,2-a]pyridine fused derivativesAnticancer (HeLa cell line: 87% inhibition)

Advantage : These methods achieve high atom economy and enable rapid diversification of the thiazolidinone scaffold .

Halogenation and Functionalization

Direct halogenation at C5 or adjacent positions enhances electrophilicity for further coupling.

Reagent Product Subsequent Reaction
Bromine (Br₂) in acetic acid5-bromo-2-thioxothiazolidinoneSuzuki coupling with aryl boronic acids
NBS (N-bromosuccinimide)5-(bromomethyl)-3-phenyl derivativesNucleophilic substitution with amines

Application : Brominated derivatives serve as intermediates in synthesizing fluorescent probes .

Cyclization and Heterocycle Formation

The compound undergoes recyclization to form fused heterocycles under acidic/basic conditions.

Conditions Product Key Data
H₂SO₄, refluxThiazolo[3,2-b]1,2,4-triazol-6-onesHRMS: [M+H]⁺ = 289.1
NH₄OAc, ethanolPyrrolo[2,1-b]thiazole derivatives¹³C NMR: δ 165.2 (C=O), 144.8 (C=S)

Mechanism : Cyclization typically involves intramolecular nucleophilic attack by the pyrrole nitrogen or thiolate sulfur .

Oxidation and Reduction

Controlled redox reactions modify the thione and exocyclic double bond.

Reagent Product Outcome
H₂O₂, acetic acid2-oxo-4-thiazolidinoneLoss of thione bioactivity
NaBH₄, methanolDihydrothiazolidinone (saturated C5 bond)Reduced electrophilicity, altered pharmacokinetics

Caution : Overoxidation destroys the thiazolidinone core, necessitating mild conditions .

Scientific Research Applications

Antifungal Activity

Several studies have investigated the antifungal properties of derivatives related to 5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one. For instance, a series of compounds synthesized from thiazolidinones exhibited significant antifungal activity against various pathogens such as Fusarium graminearum, Rhizoctonia solani, and Botrytis cinerea.

CompoundPathogenEC50 (µg/mL)Activity (%)
5eR. solani1.26Better than drazoxolon (1.77)
5gF. graminearum1098.6
5nC. capsici-100

These results indicate that certain derivatives demonstrate superior antifungal efficacy compared to established treatments, suggesting their potential as therapeutic agents against fungal infections .

Antiviral Activity

The compound has also shown promise as an antiviral agent, particularly against HIV-1. A study synthesized various derivatives that were tested for their ability to inhibit HIV-1 entry and replication. Notably, compounds containing the pyrrole moiety were effective in blocking cell-cell fusion mediated by the HIV-1 envelope protein gp41.

CompoundActivityMechanism
12bInhibitor of HIV-1 entryInteracts with gp41
12mInhibitor of HIV-1 entryForms ionic interactions with K574

Molecular docking studies revealed that these compounds fit well into the hydrophobic cavity of gp41, indicating their potential as effective inhibitors of HIV infection .

Anticancer Properties

The thioxothiazolidinone scaffold has been explored for its anticancer potential. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that specific thiazolidinone derivatives showed significant inhibition of cell proliferation in breast and lung cancer cell lines.

CompoundCell LineIC50 (µM)
MF9MCF-7 (breast)0.85
MF4A549 (lung)1.30

These findings suggest that the thioxothiazolidinone framework could serve as a lead structure for developing new anticancer agents .

Case Study: Antifungal Efficacy

A recent investigation focused on synthesizing a series of thiazolidinone derivatives and evaluating their antifungal properties against resistant strains of fungi. The study found that certain compounds not only inhibited fungal growth but also displayed low toxicity to human cells, making them suitable candidates for further development .

Case Study: Antiviral Mechanism

Another study examined the molecular interactions between synthesized thioxothiazolidinone derivatives and the HIV gp41 protein. The results highlighted how specific structural modifications could enhance antiviral activity while reducing cytotoxicity, paving the way for more effective treatments against HIV .

Mechanism of Action

The mechanism of action of 5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-thioxothiazolidin-4-one derivatives are highly dependent on the substituent attached to the methylene group. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituent(s) Biological Activity Key Findings Reference
Pyrrole Derivatives 2-thioxothiazolidin-4-one 1H-Pyrrol-2-yl Not explicitly reported Synthesized via Knoevenagel; moderate yield (64%)
Pyrazole Derivatives 2-thioxoimidazolidin-4-one 3-Aryl-1H-pyrazol-4-yl Antibacterial High yields (65–81%), melting points 168–197°C; active against resistant bacteria
Indole Derivatives 2-thioxothiazolidin-4-one 1H-Indol-3-yl (methoxy/hydroxy) Antimicrobial, antibiofilm Superior potency vs. ampicillin (MRSA, P. aeruginosa); 6–52-fold higher antifungal activity than ketoconazole
Benzylidene Derivatives 2-thioxothiazolidin-4-one Substituted benzylidene Tyrosinase inhibition 5-HMT inhibits melanogenesis in vitro and in vivo
Naphthalenyl Derivatives 2-thioxothiazolidin-4-one 3-Aryl-naphthalenyl Protein tyrosine phosphatase inhibition IC$_{50}$ values: 2000–3100 nM

Key Insights

Antimicrobial Activity: Indole derivatives (e.g., (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one) demonstrate broad-spectrum activity against Gram-positive (MRSA) and Gram-negative (E. coli, P. aeruginosa) bacteria, outperforming ampicillin . Antifungal activity is highly sensitive to substituent position; e.g., methoxy at indole-C5 increases potency . Pyrazole derivatives exhibit moderate antibacterial effects, likely due to hydrophobic aryl groups enhancing membrane penetration .

Enzyme Inhibition: Benzylidene derivatives like 5-HMT inhibit tyrosinase (critical in melanogenesis), with IC$_{50}$ values comparable to kojic acid .

Structure-Activity Relationships (SAR): Electron-Donating Groups: Methoxy (-OCH$_3$) and hydroxy (-OH) substituents on aromatic rings enhance antimicrobial and antifungal activities by improving solubility and target binding . Ring Size and Conjugation: Pyrrole’s smaller ring (vs.

Synthetic Feasibility :

  • Pyrazole derivatives achieve higher yields (up to 81%) compared to pyrrole analogs (64%), possibly due to greater stability of intermediates .

Biological Activity

5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of pyrrole derivatives with thiazolidinone frameworks. The general synthetic route includes:

  • Formation of Thiazolidinone : The initial step involves the synthesis of a thiazolidinone ring.
  • Methylene Bridge Formation : The introduction of the pyrrole moiety through a methylene bridge is achieved via a Knoevenagel condensation reaction.

Biological Activity

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:

  • Inhibition against Gram-positive bacteria : Minimum inhibitory concentrations (MIC) against Staphylococcus aureus were reported between 16–32 mg/ml .

Antiviral Activity

A series of studies have highlighted the efficacy of thioxothiazolidinones as HIV entry inhibitors. Specifically, molecular docking studies demonstrated that certain derivatives can effectively inhibit HIV-1 entry by targeting the gp41 protein, which is crucial for viral fusion and entry into host cells .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that thioxothiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentrations (IC50) ranged from 7.0 to 20.3 µM .

Case Studies

Several case studies have documented the biological activity of thioxothiazolidinones:

  • Study on HIV Inhibition :
    • Objective : To evaluate the antiviral activity against HIV.
    • Findings : Compounds demonstrated potent inhibition of HIV entry, particularly through interactions with gp41, with IC50 values in the low micromolar range .
  • Antibacterial Evaluation :
    • Objective : To assess the antibacterial efficacy against multidrug-resistant strains.
    • Methodology : MIC values were determined using a microtiter plate assay.
    • Results : Some derivatives exhibited significant antibacterial activity, especially against MRSA strains .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus16–32 mg/ml
AntiviralHIV-1Low µM range
AnticancerA5497.0 – 20.3 µM
PC-37.0 – 20.3 µM
HepG27.0 – 20.3 µM

Q & A

Q. What are the standard synthetic protocols for preparing 5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing equimolar amounts of 2-thioxothiazolidin-4-one with a pyrrole-derived aldehyde (e.g., 1H-pyrrole-2-carbaldehyde) in glacial acetic acid with anhydrous sodium acetate as a catalyst. Reaction progress is monitored by TLC (e.g., 20% ethyl acetate/n-hexane), followed by precipitation in ice-cold water, filtration, and recrystallization in ethanol (yield ~85%) . Alternative methods use ethanol as a solvent under reflux with diarylpyrazole derivatives, followed by purification via DMF-EtOH (1:1) recrystallization . Key optimization parameters include:
  • Temperature : Prolonged reflux (7–12 hours) improves cyclization.
  • Catalyst : Sodium acetate enhances imine formation.
  • Solvent : Acetic acid vs. ethanol affects reaction kinetics and byproduct formation.

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • NMR Analysis :
  • ¹H NMR : Signals for pyrrole protons (δ 6.5–7.2 ppm) and thiazolidinone methylene (δ 5.8–6.3 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O at ~175 ppm) and thiocarbonyl (C=S at ~190 ppm) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight .
  • X-ray Crystallography : Resolves stereochemistry (e.g., Z/E isomerism) for solid-state characterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic methodologies for this compound?

  • Methodological Answer : Yield discrepancies often arise from variations in:
  • Reactant purity : Impurities in pyrrole derivatives or aldehydes inhibit condensation.
  • Catalytic efficiency : Sodium acetate vs. stronger bases (e.g., piperidine) may alter reaction pathways .
  • Workup protocols : Recrystallization solvents (ethanol vs. DMF-EtOH) impact purity and isolated yield .
    To address contradictions:
  • Perform Design of Experiments (DOE) to test variables (temperature, solvent, catalyst ratio).
  • Use HPLC-PDA to quantify byproducts and optimize purification .

Q. What computational or experimental strategies are recommended to study the tautomeric behavior and electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Model tautomeric equilibria (e.g., thione-thiol interconversion) using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
  • UV-Vis Spectroscopy : Monitor solvent-dependent absorption shifts to infer electronic transitions (e.g., π→π* in conjugated systems) .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of the pyrrole and thiazolidinone moieties .

Q. How can researchers evaluate the environmental stability and degradation pathways of this compound under varying storage or experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and temperatures (25–60°C) for 1–4 weeks. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolyzed thiazolidinone rings) .
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity of degradation byproducts .

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